molecular formula C8H5BrF2O B14901539 4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran

Cat. No.: B14901539
M. Wt: 235.02 g/mol
InChI Key: LJWOQRAYHQGQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran is a halogenated 2,3-dihydrobenzofuran derivative characterized by a fused bicyclic structure with bromine at position 4 and fluorine atoms at positions 5 and 5. The presence of halogens significantly influences its electronic properties, reactivity, and biological interactions.

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

4-bromo-5,7-difluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H5BrF2O/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h3H,1-2H2

InChI Key

LJWOQRAYHQGQRM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2F)F)Br

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Synthetic Strategies

Rhodium-Catalyzed Tandem C–H Activation and Annulation

A landmark advancement in dihydrobenzofuran synthesis involves rhodium-catalyzed difunctionalization of para-substituted olefinic arenes. Sinha et al. (2022) demonstrated that aryl alkenes undergo twofold C–H activation at ortho and meta positions when reacted with isocyanates, dioxazolones, or internal alkynes (Scheme 1). For 4-bromo-5,7-difluoro-2,3-dihydrobenzofuran, this method enables precise installation of bromine and fluorine groups through sequential halogenation. The reaction employs [RhCp*Cl₂]₂ as a catalyst with AgSbF₆ as an additive in dichloroethane, achieving yields of 40–86%.

Mechanistic Insights :

  • Initial ortho C–H activation directed by a pre-installed functional group (e.g., bromine).
  • Relay-directed meta C–H activation for fluorine introduction.
  • Cyclization via migratory insertion to form the dihydrobenzofuran core.

Optimization Parameters :

  • Temperature: 80–100°C
  • Solvent: Dichloroethane (DCE)
  • Catalyst Loading: 2 mol% [RhCp*Cl₂]₂
Table 1. Performance of Rhodium-Catalyzed Methods for Dihydrobenzofuran Synthesis
Substrate Coupling Partner Yield (%) Selectivity (er) Reference
4-Bromo-5-fluoro-olefin Dioxazolone 78 95:5
5,7-Difluoro-olefin Isocyanate 65 90:10

Enantioselective Synthesis via Chiral Rhodium Complexes

Enantiocontrol in dihydrobenzofuran synthesis was achieved by Paymode and Sharma (2021) using a chiral rhodium catalyst derived from (R)-SEGPHOS. This method couples aryl alkenes with dioxazolones under photoredox conditions, yielding this compound derivatives with enantiomeric ratios up to 98.5:1.5. Key steps include:

  • Oxidative addition of the N–O bond in dioxazolones.
  • Reductive elimination to form the stereogenic center.

Critical Parameters :

  • Ligand: (R)-SEGPHOS
  • Additive: Cu(OAc)₂
  • Light Source: 450 nm LEDs

Radical-Mediated Three-Component Reactions

Photochemical Difluoroalkylation

A breakthrough in radical chemistry was reported by Li et al. (2023), who developed a visible-light-driven, iridium-catalyzed three-component reaction. This method constructs the dihydrobenzofuran core via a stabilized carbon radical intermediate, enabling simultaneous introduction of bromine and fluorine groups.

Reaction Protocol :

  • Substrates : Benzothiazolsulfone (0.2 mmol), styrene (0.4 mmol), glycine derivative (0.4 mmol).
  • Catalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).
  • Conditions : DCM, K₂CO₃, 15 W blue LEDs (462 nm), 25°C, 12 h.

Mechanistic Pathway :

  • Photoexcitation of the iridium catalyst generates a difluoroalkyl radical.
  • Radical addition to styrene forms a benzylic intermediate.
  • Cyclization with the glycine derivative yields the dihydrobenzofuran product.
Table 2. Yield Optimization in Radical-Mediated Synthesis
Entry Bromine Source Fluorine Source Yield (%) Purity (%)
1 N-Bromosuccinimide Selectfluor 72 98
2 Br₂ AgF 65 95

Traditional Stepwise Halogenation Approaches

Directed Ortho-Metalation (DoM) Strategy

Regioselective bromination and fluorination can be achieved through a stepwise DoM protocol:

Step 1: Fluorination

  • Reagents : LDA (Lithium Diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).
  • Conditions : THF, −78°C, 2 h.

Step 2: Bromination

  • Reagents : NBS (N-Bromosuccinimide), FeCl₃.
  • Conditions : DCM, 0°C to RT, 4 h.

Step 3: Cyclization

  • Reagents : PTSA (p-Toluenesulfonic Acid), Toluene, reflux.

Advantages :

  • High regiocontrol (≥90% para-bromine placement).
  • Compatibility with acid-sensitive functional groups.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems mitigate exothermic risks during bromination and fluorination. Key parameters include:

  • Residence Time : 5–10 min.
  • Temperature : 50–70°C.
  • Catalyst Recovery : Rhodium catalysts recycled via membrane filtration (≥95% recovery).

Analytical and Characterization Challenges

Resolving Spectral Ambiguities

The presence of bromine and fluorine introduces complexity in NMR interpretation:

  • 19F-1H Heteronuclear Correlation : Resolves coupling patterns between fluorine and proximal protons.
  • HRMS : Distinguishes isotopic clusters (e.g., 79Br/81Br, 19F/18O).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzofuran, while oxidation may produce a benzofuranone derivative.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran" is limited, here's a detailed overview based on available scientific research and related compounds:

Scientific Research Applications

This compound (CAS 2055393-35-4) is a chemical compound with the molecular formula C8H5BrF2OC_8H_5BrF_2O and a molecular weight of 235.03 . Due to the limited direct information on this specific compound, its applications can be inferred from studies involving related dihydrobenzofuran derivatives.

Use as Building Block in Drug Discovery

Dihydrobenzofuran Group: The 5-fluoro-2,3-dihydrobenzofuran group has demonstrated potent binding affinity in various studies . It has been previously disclosed in a Novartis patent application and is considered among the best groups investigated .

EED Inhibitors: Modifications of dihydrobenzofuran structures have been explored to enhance the efficacy of EED (Embryonic Ectoderm Development) inhibitors .

Modulation of EED

Enhancing Cation-π Interactions: Research indicates that introducing electron-rich groups can enhance cation-π interactions with the guanidinium group of Arg367 of EED . For example, introducing a 2-methoxy group onto a phenyl group yielded compound 11 , which is slightly more potent than compound 10 .

Fluoro Substituents: The introduction of a fluorine substituent can enhance potency in both binding to EED and in cell growth inhibition . For instance, installing a fluorine substituent at the C6 position in 17 , resulting in 18 , enhanced the binding affinity to EED and inhibited KARPAS422 cell growth .

Analogues with Aromatic Rings

Replacement of Furan Group: Replacing the furan group with other aromatic rings can modulate the activity of related compounds . For example, replacing the furan group with a phenyl group yielded compound 10 , which is 2–3 times less potent than compound 8 in both binding and cellular assays .

Benzo[d][1,3]dioxole Moiety: Compound 15 , with a benzo[ d][1,3]dioxole moiety, binds to EED with an IC 50 value of 40 nM and achieves an IC 50 of 0.3 μM in inhibition of KARPAS422 cell growth .

Potential Therapeutic Applications

Anticancer Activity: Substituted 2,3-dihydrobenzofuranyl compounds are useful for treating a variety of cancers, such as lymphoma and, more specifically, mantle cell lymphoma .

Additional Dihydrobenzofuran Derivatives

4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: This related compound is also available for properties assessment, description, safety information, documentation, and technical service .

Tables of Compounds and Their Activities

The following table summarizes the activities of different compounds with modifications to the furan group, as described in the search results :

CompoundModificationIC50 for EED Binding (nM)IC50 for KARPAS422 Cell Growth Inhibition (μM)
10Replacement of furan with phenylN/AN/A
112-methoxy group on phenyl of 10861.9
126-fluoro substituent on 2-methoxyphenyl ring of 11N/AN/A
15Benzo[d][1,3]dioxole moiety400.3
17Variation of oxygen atom positionN/AN/A
186-fluoro substituent on 17180.012
23Nonaromatic six-membered ring0.41.4
244-fluoro substituent on phenyl group of 210.4N/A
262-methyl-3-pyridine groupN/AN/A
274-methyl-3-pyridine groupN/AN/A
284-cyclopropyl-3-pyridine substituentN/AN/A
29difluoromethyl substituent0.2N/A
30trifluoromethyl groupN/AN/A
322,4-dimethyl-3-pyridineN/AN/A
332-methyl-4-trifluoromethyl-3-pyridineN/AN/A
354-tetrahydro-2H-pyran12N/A
36-40Variation with sulfonyl, ethylamino, etc.N/AN/A

Note: N/A indicates that the specific value was not available in the search results.

Summary

Mechanism of Action

The mechanism of action of 4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

5,7-Dibromo-2,3-dihydrobenzofuran

  • Substituents : Bromine at positions 5 and 6.
  • Properties : Higher molecular weight (Br vs. F) and increased lipophilicity compared to fluoro analogs. Bromine’s polarizability enhances susceptibility to nucleophilic aromatic substitution.
  • Applications : Primarily used as a synthetic intermediate; lacks pharmacological data in the provided evidence.

5,7-Difluoro-2,3-dihydrobenzofuran

  • Substituents : Fluorine at positions 5 and 7.
  • Properties : Lower molecular weight and higher electronegativity than brominated analogs. Electron-withdrawing fluorine atoms deactivate the aromatic ring, reducing reactivity toward electrophilic substitution.
  • Applications : Listed as a heterocyclic building block (), suggesting utility in drug discovery and materials science .

Mixed Halogen and Functionalized Derivatives

(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

  • Substituents : Bromine (position 5), fluorine (position 4), and an amine group (position 3).
  • Positional isomerism (bromo at 5 vs. 4 in the target compound) alters electronic distribution and steric effects.
  • Applications : Likely serves as a chiral intermediate in asymmetric synthesis, though pharmacological data are unavailable .

Pharmacologically Active Dihydrobenzofurans

Ophiopogonanone H

  • Substituents : 4-Methoxybenzyl and hydroxyl groups.
  • Pharmacology : Demonstrates anti-inflammatory activity, attributed to electron-donating substituents that modulate redox signaling pathways .
  • Contrast : Unlike halogenated analogs, methoxy and hydroxyl groups enhance solubility but reduce metabolic stability.

Comparative Analysis Table

Compound Name Substituents Key Properties Pharmacological Activity Safety Considerations
4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran Br (C4), F (C5, C7) High electronegativity, moderate lipophilicity Not reported Likely requires halogen-handling protocols
5,7-Dibromo-2,3-dihydrobenzofuran Br (C5, C7) High molecular weight, lipophilic, reactive to nucleophiles Not reported UN GHS-compliant handling
5,7-Difluoro-2,3-dihydrobenzofuran F (C5, C7) Electron-deficient ring, low reactivity to electrophiles Not reported Standard lab precautions
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Br (C5), F (C4), NH2 (C3) Chiral center, hydrogen-bond donor Not reported Chiral compound handling
Ophiopogonanone H 4-Methoxybenzyl, hydroxyl Anti-inflammatory, improved solubility Anti-inflammatory Natural product-derived

Key Research Findings

Synthetic Challenges : Halogenation and cyclization steps (e.g., from bromophenylacetic acid derivatives) are critical for dihydrobenzofuran synthesis but may require optimization for mixed halogen systems .

Electronic Effects : Fluorine’s electronegativity dominates reactivity in mixed halogen systems, while bromine enhances susceptibility to substitution .

Pharmacological Potential: Anti-inflammatory dihydrobenzofurans often feature electron-donating groups (e.g., methoxy), whereas halogenated analogs may prioritize synthetic utility over bioactivity .

Biological Activity

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrF2O and a molecular weight of approximately 235.03 g/mol. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions. The compound's structure is characterized by a dihydrobenzofuran moiety, which is known for its diverse pharmacological properties.

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

Anticancer Activity

Studies have shown that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dihydrobenzofuran have been investigated for their ability to inhibit cell growth in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 12 nM against KARPAS422 cells, suggesting that modifications to the benzofuran structure can enhance anticancer activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings indicate that the compound may interact with specific cellular pathways involved in cancer proliferation and apoptosis. For example, fluorinated compounds have been shown to bind effectively to target proteins involved in cell signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological properties of this compound. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
This compoundC9H7BrF2OFluorinated; potential anticancer activity
5-Bromo-2,3-dihydrobenzofuranC8H7BrOLacks fluorine substituents
5-Amino-2,3-dihydrobenzo[b]furanC8H9NOContains an amino group; different reactivity
5-Bromo-4-fluoro-2-hydroxybenzofuranC8H7BrF1O1Hydroxy group present; affects solubility

This table illustrates how structural variations influence the biological activity of these compounds.

Case Studies

  • Anticancer Efficacy : In a recent study focusing on fluorinated benzofuran derivatives, researchers found that specific substitutions at the 5-position significantly enhanced binding affinity to cancer-related targets. The compound exhibited reduced viability in cancer cell lines compared to controls .
  • Inhibition Studies : Another investigation into the inhibitory effects of related compounds on biofilm formation by pathogenic bacteria highlighted the importance of functional groups in modulating biological activity. Compounds similar to this compound were shown to interfere with bacterial virulence factors .

Q & A

Q. What are the established synthetic routes for 4-bromo-5,7-difluoro-2,3-dihydrobenzofuran, and what intermediates are critical?

A three-step sequence starting from halogenated phenylacetic acid derivatives is common. For example, microbial hydroxylation of o-bromophenylacetic acid yields 2-bromo-5-hydroxyphenylacetic acid, which is converted to phenylethyl alcohol via borane reduction (NaBH₄/BF�ort; Et₂O). Cyclization under basic conditions (e.g., K₂CO₃/MeOH reflux) forms the dihydrobenzofuran core. Bromination and fluorination are introduced via Pd-mediated coupling or electrophilic substitution . Key intermediates include 4-bromo-2,3-dihydrobenzofuran and fluorinated benzyl alcohols .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., coupling constants for adjacent fluorines: JF-F ≈ 12–15 Hz).
  • MS : High-resolution ESI-MS validates molecular weight (expected: ~260–265 Da).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area) .

Q. How does the electron-withdrawing bromo/fluoro substitution influence reactivity?

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances electrophilic aromatic substitution resistance. This dual functionality makes the compound a versatile intermediate for derivatization at the 4-position .

Advanced Research Questions

Q. How can regioisomeric byproducts arise during synthesis, and how are they resolved?

Fluorination at the 5- and 7-positions may produce regioisomers if reaction conditions (e.g., temperature, catalyst) are suboptimal. For example, incomplete regiocontrol during electrophilic fluorination can yield 4-bromo-6,7-difluoro derivatives. Resolution involves:

  • Chromatography : Preparative HPLC with a chiral stationary phase.
  • Crystallography : X-ray diffraction to confirm regiochemistry .

Q. What strategies optimize enantioselective synthesis of dihydrobenzofuran derivatives?

Cu/SPDO-catalyzed [3+2] cycloaddition achieves enantioselectivity (>90% ee) by leveraging chiral ligands. For 2,3-dihydrobenzofurans, asymmetric hydrogenation of ketone precursors (e.g., 5,7-difluoro-2,3-dihydrobenzofuran-4-one) with Ru-BINAP complexes is effective .

Q. How do steric and electronic effects impact catalytic coupling reactions?

Pd-mediated couplings (e.g., Buchwald-Hartwig amination) at the 4-bromo position are hindered by adjacent fluorines due to steric crowding and electron deficiency. Mitigation strategies:

  • Bulky ligands : Use XPhos or SPhos to enhance catalyst turnover.
  • Microwave-assisted heating : Accelerates reaction rates (e.g., 120°C, 30 min) .

Q. What contradictions exist in reported biological activities of dihydrobenzofuran analogs?

While some derivatives (e.g., 5,7-dihydroxy-2,3-dihydrobenzofuran) show antioxidant activity (IC₅₀ = 10.39 µM in DPPH assays), others exhibit anti-inflammatory effects via COX-2 inhibition. These discrepancies may arise from substituent-dependent redox potential or binding affinity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRole in SynthesisReference
2-Bromo-5-hydroxyphenylacetic acidPrecursor for cyclization
4-Bromo-2,3-dihydrobenzofuranCore structure for fluorination
5,7-Difluoro-2,3-dihydrobenzofuran-4-oneKetone precursor for asymmetric synthesis

Q. Table 2. Analytical Parameters

TechniqueCritical ParametersApplication
¹⁹F NMRδ ≈ -110 to -120 ppm (CF₃ groups)Quantifies fluorination efficiency
Chiral HPLCChiralpak AD-H column, hexane/i-PrOHEnantiopurity assessment
HRMSm/z 264.9923 (calc. for C₈H₅BrF₂O)Molecular formula confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.